molecular formula C23H22N4O5 B2570314 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898417-02-2

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No. B2570314
M. Wt: 434.452
InChI Key: ZSJUETKXLNTFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide can be synthesized using processes similar to the synthesis of structurally related compounds. An example is the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which involves Povarov cycloaddition reaction and N-furoylation processes (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Potential Therapeutic Applications

  • Derivatives of dihydroisoquinoline, similar to the compound , have shown potential as therapeutic agents. They exhibit properties like anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects (Bonilla-Castañeda et al., 2022).

Chemical Transformations and Synthesis Methods

  • The compound's structural analogs have been involved in novel synthetic approaches, such as the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the formation of oxalamides (Mamedov et al., 2016).

Bioactivity and Molecular Interaction

  • Similar compounds have demonstrated significant bioactivity. For instance, 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, which share structural similarities, have shown analgesic and antibacterial activity (Oleshchuk et al., 2019).

Potential in Drug Delivery Systems

  • Related dihydroisoquinoline compounds have been studied for their potential as pro-drugs, particularly for selective release of therapeutic drugs in hypoxic solid tumors, suggesting a role in targeted drug delivery (Berry, Watson, Whish, & Threadgill, 1997).

Psychotropic and Anti-inflammatory Activity

  • N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have exhibited psychotropic, anti-inflammatory, and cytotoxic effects, which could be indicative of the bioactivity potential of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide (Zablotskaya et al., 2013).

Antituberculosis Activity

  • The synthesis of N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives, with structural resemblance to the compound , has shown anti-tuberculosis activity, suggesting potential use in this area (Bai et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUETKXLNTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.